molecular formula C9H17O6P B14507850 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate CAS No. 64212-59-5

1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate

Cat. No.: B14507850
CAS No.: 64212-59-5
M. Wt: 252.20 g/mol
InChI Key: XQDBKIZXYDXPAL-UHFFFAOYSA-N
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Description

1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is an organic compound with the molecular formula C9H17O6P. It contains a total of 32 bonds, including 15 non-hydrogen bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 phosphate/thiophosphate . This compound is significant in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves the reaction of acetone with ketene. This process results in the formation of isopropenyl acetate, which is then further reacted with diethyl phosphite under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to prepare various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate is unique due to its combination of ester and phosphate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .

Properties

CAS No.

64212-59-5

Molecular Formula

C9H17O6P

Molecular Weight

252.20 g/mol

IUPAC Name

1-diethoxyphosphoryloxyprop-1-en-2-yl acetate

InChI

InChI=1S/C9H17O6P/c1-5-12-16(11,13-6-2)14-7-8(3)15-9(4)10/h7H,5-6H2,1-4H3

InChI Key

XQDBKIZXYDXPAL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC=C(C)OC(=O)C

Origin of Product

United States

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